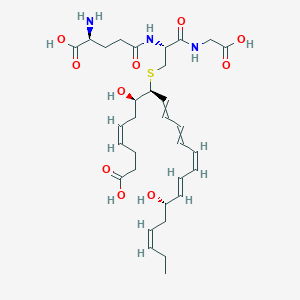

8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

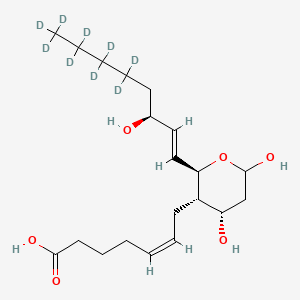

8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid is a specialized pro-resolving mediator derived from docosahexaenoic acid. It is a docosanoid that plays a crucial role in resolving inflammation and infection in trace amounts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid involves the biotransformation of docosahexaenoic acid. This process is typically carried out using whole-cell biotransformation with Escherichia coli expressing specific lipoxygenases. For instance, arachidonate 8R-lipoxygenase and 15S-lipoxygenase are used to convert docosahexaenoic acid into the desired product under optimized conditions such as pH 8.0, 30°C, and specific concentrations of docosahexaenoic acid and cells .

Industrial Production Methods: Industrial production methods for this compound are still under development. the biocatalytic synthesis approach using whole-cell biotransformation is considered efficient, cost-effective, and eco-friendly. This method allows for the quantitative production of the compound with high molar conversion and volumetric productivity .

Chemical Reactions Analysis

Types of Reactions: 8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific enzymes and conditions.

Common Reagents and Conditions: Common reagents used in these reactions include lipoxygenases, which catalyze the oxidation of docosahexaenoic acid. The conditions for these reactions typically involve specific pH levels, temperatures, and concentrations of substrates and enzymes .

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of docosahexaenoic acid, such as 10R,17S-dihydroxydocosahexaenoic acid and its epimers .

Scientific Research Applications

8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its role in specialized pro-resolving mediators. In biology and medicine, it is investigated for its anti-inflammatory and infection-resolving properties. This compound is also explored for its potential therapeutic applications in treating various inflammatory diseases .

Mechanism of Action

The mechanism of action of 8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid involves its role as a specialized pro-resolving mediator. It exerts its effects by interacting with specific molecular targets and pathways involved in inflammation resolution. The compound is known to modulate the activity of polymorphonuclear leukocytes and other immune cells, thereby promoting the resolution of inflammation and infection .

Comparison with Similar Compounds

8-Glutathionyl-7,17-dihydroxydocosahexaenoic acid is unique among similar compounds due to its specific structure and function. Similar compounds include other hydroxylated derivatives of docosahexaenoic acid, such as 10R,17S-dihydroxydocosahexaenoic acid and its epimers. These compounds also belong to the class of specialized pro-resolving mediators and share similar anti-inflammatory properties .

Properties

Molecular Formula |

C32H47N3O10S |

|---|---|

Molecular Weight |

665.8 g/mol |

IUPAC Name |

(4Z,7R,8S,13Z,15E,17S,19Z)-8-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C32H47N3O10S/c1-2-3-9-14-23(36)15-10-6-4-5-7-12-17-27(26(37)16-11-8-13-18-29(39)40)46-22-25(31(43)34-21-30(41)42)35-28(38)20-19-24(33)32(44)45/h3-12,15,17,23-27,36-37H,2,13-14,16,18-22,33H2,1H3,(H,34,43)(H,35,38)(H,39,40)(H,41,42)(H,44,45)/b6-4-,7-5?,9-3-,11-8-,15-10+,17-12?/t23-,24-,25-,26+,27-/m0/s1 |

InChI Key |

ISXZTIZZJJNZGD-UDPATQQPSA-N |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=CC=C[C@@H]([C@@H](C/C=C\CCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820203.png)

![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)

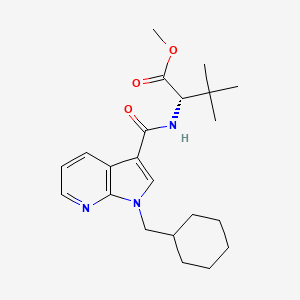

![Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10820259.png)

![[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B10820265.png)

![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820266.png)

![(1S,4S,7R,8R)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820286.png)